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molecular formula C10H10N2O3S B7953875 ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Cat. No. B7953875
M. Wt: 238.27 g/mol
InChI Key: JIBYMLUIGWBXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559145B2

Procedure details

A mixture of 2-amino-5-methyl thiazole (1.14 g) and diethyl ethoxymethylenemalonate (2.16 g) is heated at 135° C. in xylene (20 mL) for 2 h allowing for removal of the ethanol product. After the solvent is removed, the mixture is suspended in diphenyl ether (10 mL). The mixture is then heated to reflux with removal of ethanol for 30 min. The reaction mixture is cooled to rt and hexanes (20 mL) is added. The resulting precipitate is filtered, washed with diethyl ether (2×10 mL) and dried to afford 2.1 g (86%) of the title compound as a tan solid. Physical characteristics: 1H NMR (DMSO) δ 8.61, 8.05, 4.25, 2.48, 1.28; MS (ESI+) m/z 239 (M+H)+.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][N:6]=1.C([O:10][CH:11]=[C:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])C>C1(C)C(C)=CC=CC=1>[CH3:7][C:4]1[S:3][C:2]2=[N:1][CH:18]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:11](=[O:10])[N:6]2[CH:5]=1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
NC=1SC(=CN1)C
Name
Quantity
2.16 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
allowing for removal of the ethanol product
CUSTOM
Type
CUSTOM
Details
After the solvent is removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with removal of ethanol for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
hexanes (20 mL) is added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with diethyl ether (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CN2C(=NC=C(C2=O)C(=O)OCC)S1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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